molecular formula C17H16FN3O B2417437 N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide CAS No. 338410-96-1

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide

Cat. No.: B2417437
CAS No.: 338410-96-1
M. Wt: 297.333
InChI Key: SMNQCTWLHIKOOY-UHFFFAOYSA-N
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Description

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide is a synthetic organic compound with a molecular formula of C17H16FN3O This compound is known for its unique chemical structure, which includes a benzimidazole core substituted with dimethyl groups and a fluorobenzene moiety

Preparation Methods

The synthesis of N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of dimethyl groups: The benzimidazole core is then alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the fluorobenzene moiety: The final step involves the coupling of the dimethyl-substituted benzimidazole with 4-fluorobenzenecarboxylic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the fluorobenzene moiety can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide can be compared with other similar compounds, such as:

    N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide: This compound lacks the fluorine atom in the benzene ring, which may affect its chemical reactivity and biological activity.

    N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-chlorobenzenecarboxamide: The presence of a chlorine atom instead of fluorine may result in different chemical and biological properties.

    N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-bromobenzenecarboxamide:

Properties

IUPAC Name

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNQCTWLHIKOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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